Moxidectin

Description

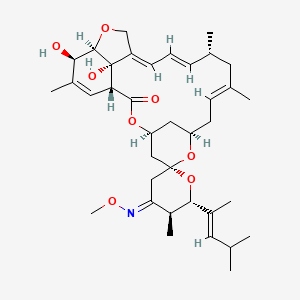

This compound is a potent, broad-spectrum endectocide (antiparasitic that is active against endo- and ecto-parasites) with activity against nematodes, insects, and acari. It was first used in cattle followed by an approved use in general animals. It is a semi-synthetic methoxine derivative of nemadectin which is a 16-member pentacyclic lactone of the milbemycin class. This compound differs by the absence of a disaccharide moiety on carbon 13, a substituted olefinic side chain at carbon 25 and a unique methoxime moiety at carbon 23. Due to these modifications, this compound is classified as a second generation macrocyclic lactone. This compound was developed by Medicines Development for Global Health and FDA approved in June 13, 2018.

This compound is a macrocyclic lactone derived from Streptomyces cyanogriseus with antiparasitic activity. Upon administration, this compound may bind to glutamate-gated chloride channels (GluCl), gamma-aminobutyric acid (GABA) receptors and/or ATP-binding cassette (ABC) transporters expressed on nematode neurons and pharyngeal muscle cells. As a result, neurons or muscle cells remain at either hyperpolarization or depolarization state, thereby resulting in muscle paralysis. This compound reduces the motility and fertility of the parasite and its excretion of immunomodulatory proteins, and inhibits the release of microfilariae.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2018 and is indicated for helminthiasis and onchocerciasis and has 3 investigational indications.

family of macrolide antibiotics with insecticidal & acaricidal activity

Properties

IUPAC Name |

(1R,4S,4'E,5'S,6R,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-21,24-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H53NO8/c1-21(2)14-25(6)33-26(7)31(38-42-8)19-36(46-33)18-29-17-28(45-36)13-12-23(4)15-22(3)10-9-11-27-20-43-34-32(39)24(5)16-30(35(40)44-29)37(27,34)41/h9-12,14,16,21-22,26,28-30,32-34,39,41H,13,15,17-20H2,1-8H3/b10-9+,23-12+,25-14+,27-11+,38-31+/t22-,26-,28+,29-,30-,32+,33+,34+,36-,37+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBLFMPOMVTDJY-LSGXYNIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=CCC2CC(CC3(O2)CC(=NOC)C(C(O3)C(=CC(C)C)C)C)OC(=O)C4C=C(C(C5C4(C(=CC=C1)CO5)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]\1C/C(=C/C[C@@H]2C[C@@H](C[C@@]3(O2)C/C(=N\OC)/[C@@H]([C@H](O3)/C(=C/C(C)C)/C)C)OC(=O)[C@@H]4C=C([C@H]([C@@H]5[C@]4(/C(=C/C=C1)/CO5)O)O)C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H53NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5037577 | |

| Record name | Moxidectin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

639.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

When found in oily form it is expected to boil at 160 ºC | |

| Record name | Moxidectin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11431 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Insoluble | |

| Record name | Moxidectin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11431 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

113507-06-5 | |

| Record name | Moxidectin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113507-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Moxidectin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113507065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Moxidectin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11431 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Moxidectin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Moxidectin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOXIDECTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGU5H31YO9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

145-154 ºC | |

| Record name | Moxidectin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11431 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

The Genesis of a Potent Anthelmintic: A Technical Guide to the Discovery and Origin of Moxidectin from Streptomyces cyanogriseus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moxidectin, a powerful endectocide, stands as a significant achievement in veterinary and human medicine for combating parasitic infections. This technical guide provides an in-depth exploration of the discovery and origin of this compound, tracing its roots to the fermentation of Streptomyces cyanogriseus subspecies noncyanogenus. The document details the journey from the initial discovery of the natural product precursor, Nemadectin, through its fermentation, isolation, purification, and subsequent semi-synthesis into this compound. Comprehensive experimental protocols, quantitative data, and pathway visualizations are presented to offer a complete technical understanding for researchers and professionals in the field of drug discovery and development.

Discovery and Origin

This compound is a semi-synthetic derivative of Nemadectin, a macrocyclic lactone belonging to the milbemycin class of compounds.[1][2] Nemadectin is a natural product produced through the fermentation of the soil bacterium Streptomyces cyanogriseus subspecies noncyanogenus.[1][3] This subspecies was first identified from a soil sample collected in Australia in the late 1980s.[3][4] The discovery of Nemadectin and its subsequent chemical modification to create the more potent and commercially viable this compound marked a significant advancement in the development of anthelmintic agents.

Fermentation of Streptomyces cyanogriseus for Nemadectin Production

The production of Nemadectin is achieved through submerged fermentation of Streptomyces cyanogriseus ssp. noncyanogenus. The optimization of fermentation media and process parameters is critical for maximizing the yield of this precursor molecule.

Fermentation Media Composition

Various media compositions have been developed to enhance Nemadectin production. Key components typically include a carbon source, a nitrogen source, and various mineral salts. The following table summarizes different fermentation media and their reported Nemadectin yields.

| Component | Concentration (g/L) | Nemadectin Yield (µg/mL) | Reference |

| Medium 1 | [5] | ||

| Dextrin | 20.0 | 1780 | [6] |

| Soybean Peptone | 10.0 | ||

| Molasses | 10.0 | ||

| Calcium Carbonate | 1.0 | ||

| Medium 2 | [7] | ||

| Glucose | 80.0 | ~509 (in an overexpressing strain) | [7] |

| Yeast Meal | 5.0 | ||

| Lactose | 35.0 | ||

| Soybean Meal | 27.5 | ||

| Corn Meal | 2.5 | ||

| MgSO₄ | 1.0 | ||

| CaCO₃ | 4.0 | ||

| Medium 3 | [5] | ||

| Carbon Source | 20-110.0 | 1660-1780 | [5] |

| Nitrogen Source | 5-40.0 | ||

| Magnesium Sulfate | 1-5 | ||

| Potassium Nitrate | 2-8 |

Fermentation Process Parameters

Optimal fermentation conditions are crucial for high Nemadectin yields. These parameters influence microbial growth and secondary metabolite production.

| Parameter | Optimal Range | Reference |

| Temperature | 27-29 °C | [8] |

| pH | 6.0-7.5 | [8] |

| Dissolved Oxygen | >30% | [8][9] |

| Agitation Speed | 90-250 rpm | [8] |

| Aeration Rate | 0.5-1.0 vvm | [8] |

| Fermentation Time | 200-300 h | [5][8] |

Experimental Protocol: Fermentation of Streptomyces cyanogriseus

-

Inoculum Preparation: Aseptically transfer a stock culture of Streptomyces cyanogriseus ssp. noncyanogenus to a seed medium. Incubate at 28°C for 48-72 hours with agitation.[5]

-

Production Fermentation: Inoculate the production fermentation medium with the seed culture (typically 5-10% v/v).[8]

-

Fermentation: Maintain the fermentation under the optimized conditions of temperature, pH, dissolved oxygen, and agitation as detailed in the table above.

-

Monitoring: Regularly monitor the fermentation for pH, cell growth, and Nemadectin concentration using analytical techniques such as HPLC.

-

Harvesting: Once the Nemadectin titer reaches its peak, typically after 200-250 hours, harvest the fermentation broth for downstream processing.[5]

Isolation and Purification of Nemadectin

Following fermentation, Nemadectin must be efficiently extracted from the fermentation broth and purified to a high degree before its conversion to this compound.

Experimental Protocol: Extraction and Purification

-

Solid-Liquid Separation: The fermentation broth is first subjected to solid-liquid separation to harvest the mycelia, which contain the bulk of the Nemadectin. This can be achieved through vacuum filtration or centrifugation.[10]

-

Mycelial Extraction: The collected mycelia are extracted with an organic solvent, such as ethanol or butyl acetate, to solubilize the Nemadectin.[6][10]

-

Solvent Extraction and Concentration: The crude extract is then subjected to a series of liquid-liquid extractions and concentration steps to remove impurities. A typical process involves extraction with a low-polarity organic solvent followed by extraction with a polar solvent like formamide.[10]

-

Chromatographic Purification: The partially purified Nemadectin is then subjected to column chromatography for final purification. Macroporous adsorption resins or silica gel are commonly used as the stationary phase.[10] The product is eluted with a suitable solvent system, and fractions containing high-purity Nemadectin are collected.

-

Crystallization: The purified Nemadectin can be further refined through crystallization to yield a product with a purity of over 85%.[10]

Semi-Synthesis of this compound from Nemadectin

The conversion of Nemadectin to this compound involves a multi-step chemical synthesis process. This process selectively modifies the Nemadectin molecule to enhance its biological activity.

Synthetic Pathway Overview

The semi-synthesis of this compound from Nemadectin generally involves the following key steps:

Caption: Semi-synthesis of this compound from Nemadectin.

Experimental Protocol: this compound Synthesis

-

Protection: The hydroxyl groups of Nemadectin are protected to prevent unwanted side reactions during the subsequent oxidation step.[10][11]

-

Oxidation: The protected Nemadectin is then oxidized to introduce a keto group at the C23 position.[10][11]

-

Oximation and Deprotection: The oxidized intermediate is reacted with methoxylamine hydrochloride to form the oxime group at C23, followed by the removal of the protecting groups to yield this compound.[10][11]

-

Purification: The final this compound product is purified using chromatographic techniques, such as column chromatography with macroporous resin or silica gel, to achieve a purity of over 93%.[10]

Analytical Characterization

A suite of analytical techniques is employed to confirm the structure and purity of both Nemadectin and this compound.

Analytical Methods

| Technique | Application | Key Parameters | Reference |

| HPLC | Purity assessment and quantification | Column: C18 (e.g., Symmetry C18, 5 µm, 250 x 4.6 mm) Mobile Phase: Tetrahydrofuran-acetonitrile-water (40:38:22 v/v/v) Detection: UV or Fluorescence | [1][12] |

| LC-MS/MS | Identification and quantification in complex matrices | Column: C18 (e.g., Agilent Zorbax Eclipse Plus C18, 1.8 µm, 50 x 2.1 mm) Mobile Phase: Gradient of acetonitrile and 10 mM ammonium formate with 0.1% formic acid Ionization: Positive Electrospray Ionization (ESI+) | [13][14] |

| NMR | Structural elucidation | ¹H, ¹³C, COSY, HSQC, HMBC experiments are used to confirm the chemical structure and stereochemistry. | [15][16] |

Spectroscopic Data Summary

| Compound | Molecular Formula | Molecular Weight | Key MS (m/z) Fragments | Key ¹H NMR Signals (ppm) |

| This compound | C₃₇H₅₃NO₈ | 639.82 | 640.3841 [M+H]⁺, 528.4 | Characteristic signals for the macrocyclic lactone core and the methoxime group. |

| Nemadectin | C₃₆H₅₂O₇ | 596.8 | - | Signals corresponding to the macrocyclic lactone structure without the C23-oxime modification. |

Biosynthesis of Nemadectin in Streptomyces cyanogriseus

The biosynthesis of Nemadectin in Streptomyces cyanogriseus is governed by a large polyketide synthase (PKS) gene cluster. Understanding this pathway is crucial for potential strain improvement and the generation of novel analogs through metabolic engineering.

Nemadectin Biosynthetic Pathway

The biosynthesis of the Nemadectin backbone is carried out by a Type I PKS system, which sequentially adds and modifies extender units derived from malonyl-CoA and methylmalonyl-CoA. The pathway involves a series of enzymatic domains including acyltransferase (AT), ketosynthase (KS), ketoreductase (KR), dehydratase (DH), and enoylreductase (ER).

Caption: Overview of the Nemadectin biosynthetic pathway.

The nemadectin biosynthetic gene cluster contains the necessary genes encoding the PKS machinery as well as tailoring enzymes responsible for post-PKS modifications, such as cyclization and hydroxylation, which ultimately lead to the final Nemadectin structure.[17][18] The expression of this gene cluster is regulated by cluster-situated regulatory genes like nemR.[7]

Conclusion

The journey from a soil microorganism to a globally significant anthelmintic drug is a testament to the power of natural product discovery and medicinal chemistry. This compound's origin in the fermentation broths of Streptomyces cyanogriseus and its subsequent semi-synthetic optimization have provided a vital tool for controlling parasitic diseases. This technical guide has outlined the core scientific and technical aspects of this compound's discovery and production, offering a valuable resource for researchers dedicated to the continued development of novel and effective therapeutics.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. medkoo.com [medkoo.com]

- 5. CN102336796B - Preparation method of nemadectin - Google Patents [patents.google.com]

- 6. CN104628802B - Method for extracting and purifying nemadectin from fermentation liquid - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. CN102952832A - Method for producing Nemadectin through fermenting - Google Patents [patents.google.com]

- 9. Enhancing nemadectin production by Streptomyces cyaneogriseus ssp. noncyanogenus through quantitative evaluation and optimization of dissolved oxygen and shear force - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN103664989A - Method used for preparing this compound using nemadectin fermentation broth - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacokinetics of oral this compound in individuals with Onchocerca volvulus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scielo.br [scielo.br]

- 14. mdpi.com [mdpi.com]

- 15. Isolation and characterization of degradation products of this compound using LC, LTQ FT-MS, H/D exchange and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Identification and Characterization of Acidic Degradation Products of this compound Drug Substance Including Degradation Pathways Using LC, HRMS, and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Elucidation of the Activation Pathways of ScyA1/ScyR1, an Aco/ArpA-Like System That Regulates the Expression of Nemadectin and Other Secondary Metabolic Biosynthetic Genes [frontiersin.org]

- 18. researchgate.net [researchgate.net]

Structural Distinctions of Moxidectin within the Milbemycin Class: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moxidectin, a second-generation macrocyclic lactone endectocide, stands apart from other milbemycins and the closely related avermectins due to discrete yet significant structural modifications. These differences, primarily centered around the C13, C23, and C25 positions of its 16-membered macrocyclic lactone core, profoundly influence its pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth technical examination of the structural nuances of this compound in comparison to other key milbemycins, supported by quantitative data, detailed experimental methodologies, and visual representations of its chemical architecture and synthetic pathway.

Core Structural Differences

This compound's unique chemical scaffold confers distinct advantages in terms of efficacy and safety. The primary structural variations between this compound and other notable milbemycins, such as ivermectin, selamectin, and milbemycin oxime, are threefold:

-

Absence of a Disaccharide Moiety at C13: Unlike the avermectins (e.g., ivermectin and selamectin), this compound lacks the bulky disaccharide sugar moiety at the C13 position. This region is instead protonated, a characteristic feature of the milbemycin family.[1] This contributes to its increased lipophilicity.

-

Unique Methoxime Group at C23: A defining feature of this compound is the presence of a methoxime group (=N-OCH₃) at the C23 position.[2][3] This modification is introduced during its semi-synthesis from its precursor, nemadectin.[2][4][5]

-

Substituted Olefinic Side Chain at C25: this compound possesses a distinct substituted olefinic side chain at the C25 position, which also contributes to its unique biological activity profile.[2][3]

These structural alterations result in this compound being a poor substrate for P-glycoproteins (P-gp), which are involved in drug efflux from cells.[2][6] This leads to a longer elimination half-life and greater tissue distribution compared to avermectins like ivermectin.[2][7]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and other relevant milbemycins, facilitating a direct comparison of their fundamental physicochemical properties.

| Compound | Class | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | Milbemycin | C₃₇H₅₃NO₈ | 639.82[3][4] |

| Nemadectin | Milbemycin | C₃₆H₅₂O₈ | 612.79[8] |

| Ivermectin | Avermectin | C₄₈H₇₄O₁₄ (B1a) | 875.10[9][10] |

| C₄₇H₇₂O₁₄ (B1b) | 861.08[9] | ||

| Selamectin | Avermectin | C₄₃H₆₃NO₁₁ | 769.96[11][12] |

| Milbemycin Oxime | Milbemycin | C₃₁H₄₃NO₇ (A3) | 541.68[13][14][15] |

| C₃₂H₄₅NO₇ (A4) | 555.70[13][14] |

Visualizing the Structural Differences

The following diagrams, generated using the DOT language, illustrate the core structures of this compound and related compounds, highlighting the key points of differentiation.

References

- 1. CN103896961A - Milbemycin oxime compound and preparation method thereof - Google Patents [patents.google.com]

- 2. Comparison of the pharmacokinetics of this compound (Equest) and ivermectin (Eqvalan) in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Solvatomorphism of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. madbarn.com [madbarn.com]

- 6. Methodological Developments for Metabolic NMR Spectroscopy from Cultured Cells to Tissue Extracts: Achievements, Progress and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of a UHPLC-MS/MS Method for the Determination of this compound in Rat Plasma and Its Application in Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isolation and characterization of degradation products of this compound using LC, LTQ FT-MS, H/D exchange and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mass Spectrometry of Avermectins: structural determination of two new derivatives of Ivermectin B1a [iris.unipv.it]

- 10. Structural elucidation of major degradation products of milbemycin oxime drug substance using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A sensitive and selective LC–MS/MS method for quantitation of ivermectin in human, mouse and monkey plasma: clinical validation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scielo.br [scielo.br]

- 15. US9598429B2 - Method for synthesizing Milbemycin oxime - Google Patents [patents.google.com]

Moxidectin's Affinity for GABA-Gated and Glutamate-Gated Chloride Channels in Parasites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of moxidectin's interaction with its primary targets in parasites: the gamma-aminobutyric acid (GABA)-gated and glutamate-gated chloride channels (GluCls). Understanding the nuances of this affinity is critical for overcoming anthelmintic resistance and developing next-generation parasiticides. This compound, a macrocyclic lactone of the milbemycin family, exerts its potent, broad-spectrum anthelmintic activity by binding to these critical neuronal and muscular ion channels, leading to paralysis and death of the parasite.[1]

Core Mechanism of Action

This compound's principal mechanism of action involves binding to GABA-gated and glutamate-gated chloride channels in the nerve and muscle cells of parasites.[1] This binding event increases the influx of chloride ions, causing hyperpolarization of the cell membrane.[1] The resulting electrical silencing of nerve and muscle activity leads to flaccid paralysis and ultimately, the death of the parasite.[1][2] While both this compound and the related avermectins (e.g., ivermectin) target these channels, significant differences in their binding affinities and interactions with the receptors contribute to variations in their efficacy, safety profiles, and the development of resistance.[3]

Quantitative Analysis of this compound's Binding Affinity

The following tables summarize the quantitative data on this compound's affinity for parasitic GABA-gated and glutamate-gated chloride channels from various studies.

Table 1: Binding Affinity of this compound and Ivermectin to Glutamate-Gated Chloride Channels (GluCls)

| Parasite Species | Channel Subunit | Expression System | Ligand | Binding Affinity (Kd) | Efficacy (EC50) | Notes | Reference |

| Haemonchus contortus | HcGluCla | COS-7 cells | This compound | 0.18 ± 0.02 nM | - | Binding affinity increased by >50% in the presence of glutamate. | [4] |

| Haemonchus contortus | HcGluCla | COS-7 cells | Ivermectin | 0.11 ± 0.021 nM | - | Binding affinity increased by >7-fold in the presence of glutamate. | [4] |

| Cooperia oncophora | GluClα3 (homologue of C. elegans AVR-14) | Xenopus oocytes | This compound | - | 0.2 µM | - | [3] |

| Cooperia oncophora | GluClα3 (homologue of C. elegans AVR-14) | Xenopus oocytes | Ivermectin | - | 0.5 µM | - | [3] |

| Haemonchus contortus | GluClα3B | Xenopus oocytes | Ivermectin | 0.35 ± 0.1 nM | ~0.1 ± 1.0 nM | - | [5] |

| Caenorhabditis elegans | Glutamate-gated chloride channel | Xenopus oocytes | Ivermectin | - | 140 nM | The physiological ligand glutamate had an EC50 of 380 µM. | [3] |

Table 2: Effects of this compound and Ivermectin on Parasite Physiology

| Organism | Parameter | This compound Concentration | Ivermectin Concentration | Notes | Reference |

| Caenorhabditis elegans | Pharyngeal Pumping Paralysis | 80 nM | 5 nM | Ivermectin is more potent in inducing pharyngeal paralysis. | [3] |

| Caenorhabditis elegans | Larval Development Inhibition | 38.4 nM (64-fold higher than IVM) | 0.6 nM | Ivermectin is significantly more potent in inhibiting larval development. | [3] |

Table 3: Modulation of GABA-Gated Chloride Channels by this compound and Ivermectin

| Parasite Species | Channel Subunit(s) | Effect | Notes | Reference |

| Haemonchus contortus | Hco-UNC-49B and Hco-UNC-49C | Both this compound and ivermectin moderately potentiated the activation by GABA. | The degree of potentiation differed between the two compounds. | [3][6] |

Signaling Pathway and this compound Interaction

The following diagram illustrates the signaling pathway of a GABA-gated chloride channel and the modulatory effect of this compound.

Caption: this compound's interaction with the GABAergic synapse in parasites.

Experimental Protocols

The quantitative data presented in this guide were primarily generated using two key experimental methodologies: radioligand binding assays and two-electrode voltage-clamp electrophysiology.

Radioligand Binding Assay

This technique is employed to determine the binding affinity (Kd) of a ligand (e.g., radiolabeled this compound) to its receptor.

Detailed Methodology:

-

Receptor Preparation:

-

The gene encoding the target receptor subunit (e.g., H. contortus GluCla) is cloned into an expression vector.

-

A suitable cell line (e.g., COS-7) is transiently transfected with the expression vector.

-

The cells are cultured to allow for the expression of the receptor on the cell membrane.

-

Membranes are harvested and prepared for the binding assay.

-

-

Binding Reaction:

-

A constant concentration of radiolabeled ligand (e.g., [3H]-Moxidectin or [3H]-Ivermectin) is incubated with the prepared cell membranes.

-

Increasing concentrations of a non-radiolabeled competitor ligand (unlabeled this compound or ivermectin) are added to displace the radiolabeled ligand.

-

For allosteric modulation experiments, a constant concentration of a modulator (e.g., glutamate) is included in the incubation mixture.[4]

-

-

Separation and Quantification:

-

The reaction is terminated, and the membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

The radioactivity retained on the filter is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The data are analyzed using non-linear regression to determine the Kd of the radioligand and the IC50 of the competitor, from which the Ki can be calculated.

-

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology

TEVC is used to measure the ion flow across the membrane of a Xenopus oocyte expressing the ion channel of interest, allowing for the determination of the agonist's efficacy (EC50).

Detailed Methodology:

-

Oocyte Preparation:

-

The gene encoding the target receptor subunit (e.g., C. oncophora GluClα3) is transcribed into cRNA.

-

Xenopus laevis oocytes are harvested and injected with the cRNA.

-

The oocytes are incubated for several days to allow for the expression of the functional ion channels on the oocyte membrane.

-

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and continuously perfused with a buffer solution.

-

Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.

-

The membrane potential is clamped at a holding potential (e.g., -60 mV).

-

-

Drug Application:

-

Increasing concentrations of the agonist (e.g., this compound or ivermectin) are applied to the oocyte via the perfusion system.

-

The resulting inward chloride current is recorded.

-

-

Data Analysis:

-

The peak current response at each concentration is measured.

-

The concentration-response data are fitted to the Hill equation to determine the EC50 and the Hill coefficient.

-

The following diagram outlines a typical workflow for a two-electrode voltage-clamp experiment.

Caption: A generalized workflow for a two-electrode voltage-clamp experiment.

Conclusion

This compound exhibits a high affinity for both GABA-gated and glutamate-gated chloride channels in parasites, although its specific interactions and the resulting physiological effects can differ from those of ivermectin. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers in the field. Further investigation into the structural basis of these interactions will be crucial for the rational design of novel anthelmintics to combat the growing threat of drug resistance.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound and the avermectins: Consanguinity but not identity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A glutamate-gated chloride channel subunit from Haemonchus contortus: expression in a mammalian cell line, ligand binding, and modulation of anthelmintic binding by glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological characterization of the Haemonchus contortus GABA-gated chloride channel, Hco-UNC-49: modulation by macrocyclic lactone anthelmintics and a receptor for piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

Moxidectin's Molecular Targets in Helminths: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular targets of moxidectin in helminths, with a focus on the core mechanisms of action that lead to its anthelmintic efficacy. The document is structured to provide in-depth information for researchers, scientists, and professionals involved in drug development.

Executive Summary

This compound, a macrocyclic lactone of the milbemycin family, is a potent endectocide with a broad spectrum of activity against many parasitic nematodes and arthropods.[1][2] Its primary mechanism of action involves the disruption of neurotransmission in invertebrates by targeting ligand-gated ion channels.[3][4] This guide delves into the specific molecular targets of this compound, presenting quantitative data on its interactions, detailed experimental protocols for target characterization, and visual representations of the relevant biological pathways and workflows. A key focus is the comparison with the closely related avermectin, ivermectin, to highlight the subtle yet significant differences in their molecular interactions that may contribute to variations in their efficacy and resistance profiles.[5][6]

Primary Molecular Targets

The principal molecular targets of this compound in helminths are glutamate-gated chloride channels (GluCls) and, to a lesser extent, GABA-gated chloride channels (GABA-Rs).[3][7] These channels are crucial for inhibitory neurotransmission in invertebrates but are absent in vertebrates, providing a basis for the selective toxicity of this compound.[8][9]

Glutamate-Gated Chloride Channels (GluCls)

GluCls are pentameric ligand-gated ion channels that are highly sensitive to macrocyclic lactones.[3][10] this compound acts as an allosteric agonist of these channels, meaning it binds to a site distinct from the glutamate binding site to induce channel opening.[3][11] This leads to an influx of chloride ions, hyperpolarization of the neuronal or muscle cell membrane, and subsequent flaccid paralysis of the parasite.[12][13]

GABA-Gated Chloride Channels (GABA-Rs)

This compound can also potentiate the action of gamma-aminobutyric acid (GABA) at GABA-gated chloride channels.[7] While its affinity for GABA-Rs is generally lower than for GluCls, this interaction contributes to its overall anthelmintic effect by further disrupting inhibitory neurotransmission.[5]

Quantitative Analysis of this compound-Target Interactions

The following tables summarize key quantitative data from studies investigating the interaction of this compound and ivermectin with helminth GluCls. This data is crucial for understanding the potency and selectivity of these drugs.

Table 1: Binding Affinities (Kd) of this compound and Ivermectin to Haemonchus contortus GluClα Subunit (HcGluClα) Expressed in COS-7 Cells

| Ligand | Kd (nM) | Reference |

| [³H]-Moxidectin | 0.18 ± 0.02 | [11] |

| [³H]-Ivermectin | 0.11 ± 0.021 | [11] |

Data from radioligand binding assays. Values are presented as mean ± standard error.

Table 2: Potentiation of this compound and Ivermectin Binding to HcGluClα by Glutamate and Ibotenate

| Ligand | Modulator | Fold Enhancement in Affinity | Reference |

| [³H]-Moxidectin | 10 µM Glutamate | ~1.5 | [14] |

| [³H]-Ivermectin | 10 µM Glutamate | ~7 | [11] |

| [³H]-Moxidectin | 10 µM Ibotenate | ~4 | [14] |

| [³H]-Ivermectin | 10 µM Ibotenate | ~7 | [14] |

This data highlights the allosteric nature of macrocyclic lactone binding and the differential effects of modulators on this compound and ivermectin.

Table 3: Efficacy (EC₅₀) of this compound and Ivermectin on Cooperia oncophora GluClα3 Expressed in Xenopus Oocytes

| Compound | EC₅₀ (µM) | Reference |

| This compound | 0.2 | [5] |

| Ivermectin | 0.5 | [5] |

EC₅₀ values represent the concentration of the drug that elicits a half-maximal response in channel opening.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the molecular targets of this compound.

Radioligand Binding Assay for this compound Affinity

This protocol is adapted from studies on Haemonchus contortus GluCl subunits expressed in mammalian cells.[11][15]

Objective: To determine the binding affinity (Kd) and density (Bmax) of radiolabeled this compound to a specific receptor.

Materials:

-

Cell line expressing the target receptor (e.g., COS-7 cells transfected with the helminth GluCl gene).

-

Membrane preparation from the transfected cells.

-

Radiolabeled this compound (e.g., [³H]-Moxidectin).

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM CaCl₂, 1 mM MgCl₂, and 0.1% BSA).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid.

-

Scintillation counter.

-

Filtration apparatus.

Procedure:

-

Membrane Preparation:

-

Culture and harvest transfected cells.

-

Homogenize cells in lysis buffer (e.g., hypotonic buffer with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in binding buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).

-

-

Binding Assay:

-

Set up assay tubes in triplicate for total binding, non-specific binding, and a range of radioligand concentrations for saturation experiments.

-

Total Binding: Add membrane preparation, radiolabeled this compound, and binding buffer.

-

Non-specific Binding: Add membrane preparation, radiolabeled this compound, and a high concentration of unlabeled this compound (e.g., 1000-fold excess).

-

Saturation Binding: Add membrane preparation and varying concentrations of radiolabeled this compound.

-

Incubate the tubes at a specific temperature (e.g., 22°C) for a predetermined time to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each tube through a glass fiber filter using a vacuum filtration apparatus.

-

Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot specific binding versus the concentration of radioligand.

-

Analyze the data using non-linear regression to determine the Kd and Bmax values.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol is a standard method for studying the function of ion channels expressed in a heterologous system.[9][16][17]

Objective: To measure the ion currents mediated by helminth GluCls in response to this compound.

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the helminth GluCl subunit(s).

-

Microinjection setup.

-

TEVC amplifier and data acquisition system.

-

Glass microelectrodes.

-

Recording chamber.

-

Barth's solution (for oocyte maintenance).

-

Recording solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, and HEPES).

-

This compound solutions of varying concentrations.

Procedure:

-

Oocyte Preparation and Injection:

-

Harvest and defolliculate Xenopus oocytes.

-

Inject a known amount of cRNA encoding the target GluCl subunit(s) into the oocyte cytoplasm.

-

Incubate the injected oocytes for 2-7 days to allow for channel expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with recording solution.

-

Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

-

Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).

-

Apply this compound at various concentrations to the perfusion solution.

-

Record the resulting changes in membrane current.

-

-

Data Analysis:

-

Measure the peak current amplitude at each this compound concentration.

-

Plot the normalized current response against the this compound concentration.

-

Fit the data to a dose-response curve (e.g., Hill equation) to determine the EC₅₀ and Hill coefficient.

-

RNA Interference (RNAi) for Target Validation in Haemonchus contortus

This protocol provides a general workflow for using RNAi to validate the role of a specific gene (e.g., a GluCl subunit) in this compound's efficacy.[10][12][18][19]

Objective: To silence the expression of a target gene in H. contortus and assess the impact on the worm's sensitivity to this compound.

Materials:

-

Haemonchus contortus larvae (L3 stage).

-

Double-stranded RNA (dsRNA) corresponding to the target gene sequence.

-

Control dsRNA (e.g., targeting a non-essential gene or a gene not present in the nematode).

-

Soaking buffer (e.g., M9 buffer).

-

This compound.

-

Microscope for observing larval motility.

-

Quantitative real-time PCR (qRT-PCR) reagents and equipment.

Procedure:

-

dsRNA Synthesis:

-

Synthesize dsRNA targeting the gene of interest using in vitro transcription kits.

-

Purify and quantify the dsRNA.

-

-

RNAi by Soaking:

-

Exsheath the L3 larvae.

-

Incubate the larvae in soaking buffer containing the target dsRNA or control dsRNA for a specified period (e.g., 24-48 hours).

-

-

This compound Exposure:

-

After the RNAi treatment, expose the larvae to various concentrations of this compound.

-

-

Phenotypic Analysis:

-

Assess larval motility at different time points after this compound exposure. This can be done by visual scoring or using automated tracking software.

-

Compare the motility of larvae treated with the target dsRNA to those treated with the control dsRNA.

-

-

Gene Knockdown Verification:

-

Extract total RNA from the treated larvae.

-

Perform qRT-PCR to quantify the mRNA levels of the target gene.

-

Confirm that the target gene expression is significantly reduced in the dsRNA-treated group compared to the control group.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway of this compound and a typical experimental workflow for target identification and validation.

Caption: this compound signaling pathway in a helminth neuron or muscle cell.

Caption: Experimental workflow for this compound target identification and validation.

Conclusion

This compound's potent anthelmintic activity is primarily mediated through its interaction with glutamate-gated chloride channels in helminths, leading to paralysis and death of the parasite. While sharing a common primary target with ivermectin, subtle differences in their binding affinities and interactions with these channels likely contribute to their distinct pharmacological profiles. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation of this compound's molecular targets and the mechanisms of anthelmintic resistance. A deeper understanding of these molecular interactions is essential for the development of novel anthelmintics and for strategies to prolong the efficacy of this important class of drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound and the avermectins: Consanguinity but not identity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ion channels and drug transporters as targets for anthelmintics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lentiviral Transduction-based CRISPR/Cas9 Editing of Schistosoma mansoni Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A comparison of the effects of ivermectin and this compound on the nematode Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 8. A review on CRISPR/Cas9 system for the research and control of helminth parasites_Blogs_新闻_SunyBiotech [sunybiotech.com]

- 9. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 10. Frontiers | Study on the effect of GCY-12 gene on albendazole sensitivity of Haemonchus contortus by RNA interference [frontiersin.org]

- 11. A glutamate-gated chloride channel subunit from Haemonchus contortus: expression in a mammalian cell line, ligand binding, and modulation of anthelmintic binding by glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. RNAi in Haemonchus contortus: a potential method for target validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Gene Editing Reduces Symptoms of Parasite Infection in Models - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]

- 14. mcgill.ca [mcgill.ca]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 18. Experimental validation of RNA interference technologies for improved control of barber’s pole worm - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Research progress and limitation analysis of RNA interference in Haemonchus contortus in China [frontiersin.org]

A Preliminary Investigation into Moxidectin's Activity Against Novel Parasitic Challenges

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Moxidectin, a potent, broad-spectrum macrocyclic lactone endectocide, has long been a cornerstone in veterinary medicine and has been approved for human use in treating onchocerciasis. As the landscape of parasitic diseases evolves, characterized by the emergence of anthelmintic resistance and the continued neglect of certain parasitic infections, there is a pressing need to re-evaluate existing compounds for new applications. This technical guide provides a preliminary investigation into the activity of this compound against novel parasitic challenges, including drug-resistant strains and parasites with significant unmet medical needs. It consolidates quantitative efficacy data, details key experimental protocols, and visualizes the underlying mechanisms and workflows to support further research and development in this critical area.

This compound's Core Mechanism of Action

This compound's primary mechanism of action involves its high affinity for glutamate-gated chloride channels (GluCls) and gamma-aminobutyric acid (GABA) gated chloride channels found in the nerve and muscle cells of invertebrate parasites.[1][2] Its binding to these channels increases the influx of chloride ions, leading to hyperpolarization of the neuronal membrane.[1][3] This event disrupts neurotransmission, resulting in flaccid paralysis and ultimately the death of the parasite.[1][2] This selective action on invertebrate-specific channels is the basis for its favorable safety profile in mammalian hosts, where these channels are not present or are located within the central nervous system, protected by the blood-brain barrier.[2]

Caption: this compound's mechanism targeting glutamate-gated chloride channels.

Quantitative Data on In Vitro Activity

Recent in vitro studies have demonstrated this compound's potent activity against several challenging parasites, providing a strong basis for further investigation. The data highlights its superiority over other macrocyclic lactones in certain contexts.

| Parasite Species | Life Stage | Key Metric | This compound Value | Ivermectin Value (for comparison) | Exposure Time | Citation(s) |

| Sarcoptes scabiei var. suis | Mixed | LC50 | 0.5 µM | 1.8 µM | 24 hours | [4] |

| Sarcoptes scabiei | Mixed | Mortality | 100% | - | 24 hours | [5] |

| Strongyloides ratti | L3 Larvae & Adults | LC50 | 0.08–1.44 µM | Similar to this compound | 72 hours | [6] |

| Crenosoma vulpis | L3 Larvae | Predicted LC50 | 6.7 ng/mL | 56.7 ng/mL | Not Specified |

Detailed In Vitro Experimental Protocols

Protocol: In Vitro Mortality Assay for Sarcoptes scabiei

This protocol outlines the key steps for determining the efficacy of this compound against Sarcoptes scabiei mites in a laboratory setting.[4][5]

-

Mite Collection :

-

Drug Preparation :

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create serial dilutions of this compound to achieve the desired final test concentrations (e.g., ranging from 0 to 200 µM).[4] The final solvent concentration should be non-toxic to the mites.

-

-

Assay Procedure :

-

Aliquot the prepared drug dilutions into the wells of a microtiter plate or similar vessel.

-

Transfer a set number of live mites (e.g., 10-20) into each well.

-

Incubate the plates at a controlled temperature (e.g., 28°C) and humidity.

-

-

Mortality Assessment :

-

At predefined time points (e.g., 1, 6, 12, 24 hours), examine the mites under a microscope.

-

Define mortality as the complete absence of movement when a mite is gently prodded with a fine probe.[5]

-

Calculate the percentage of dead mites for each concentration and time point.

-

-

Data Analysis :

-

Use the mortality data to perform dose-response analysis and calculate the Lethal Concentration 50% (LC50) using appropriate statistical software (e.g., probit analysis).

-

Caption: A generalized workflow for in vitro evaluation of this compound against mites.

Quantitative Data on In Vivo Activity

In vivo studies confirm this compound's potential, particularly against parasite strains that have developed resistance to other widely used anthelmintics.

| Parasite Species (Strain) | Host | This compound Dose Regimen | Efficacy (% Parasite Reduction) | Citation(s) |

| Dirofilaria immitis (JYD-34; ML-Resistant) | Dog | 30 µg/kg, 3 monthly doses | 97.9% | [7] |

| Dirofilaria immitis (JYD-34; ML-Resistant) | Dog | 50 µg/kg, 3 monthly doses | 99.0% | [7] |

| Sarcoptes scabiei | Pig | 0.3 mg/kg, single oral dose | 100% (at Day 14) | [8] |

| Strongyloides ratti | Rat | 750 µg/kg, single oral dose | 75% (worm burden reduction) | [6] |

| Cyathostomins (ML-Resistant Suspected) | Horse | 0.4 mg/kg, single oral dose | 87% (FECR at Day 14) | [9][10] |

| Cyathostomins (Susceptible) | Horse | 0.4 mg/kg, single oral dose | 99.9% (FECR at Day 14) | [11] |

FECR: Fecal Egg Count Reduction

Detailed In Vivo Experimental Protocols

Protocol: Efficacy Against Macrocyclic Lactone-Resistant Dirofilaria immitis in Dogs

This protocol describes a controlled laboratory study to evaluate the preventive efficacy of this compound against heartworm strains known to be resistant to other macrocyclic lactones (MLs).[7][12]

-

Animal Selection and Acclimation :

-

Use purpose-bred dogs (e.g., Beagles) confirmed to be negative for adult heartworm antigen and microfilariae.

-

Acclimate animals to the study conditions and randomize them into treatment and control groups (minimum of 4-5 animals per group).[7]

-

-

Infection Phase :

-

On Day -30, inoculate each dog subcutaneously with a precise number (e.g., 50) of third-stage larvae (L3) of a confirmed ML-resistant D. immitis strain (e.g., JYD-34).[7]

-

-

Treatment Phase :

-

On Day 0, begin the treatment regimen. For the treatment group, administer oral this compound at the specified dose (e.g., 30 µg/kg).

-

For multi-dose regimens, repeat the administration monthly for the prescribed duration (e.g., 3 total doses).[7]

-

The control group receives a placebo or no treatment.

-

-

Post-Treatment Monitoring :

-

Monitor the health of all dogs throughout the study period.

-

The study duration must be sufficient for L3 larvae to mature into adult worms (typically 5-6 months).

-

-

Efficacy Determination (Necropsy) :

-

Approximately 5-6 months after inoculation, humanely euthanize all dogs.[7]

-

Perform a detailed necropsy to recover all adult heartworms from the heart and pulmonary arteries.

-

Count the number of male and female worms for each dog.

-

-

Data Analysis :

-

Calculate the geometric mean worm count for both the control and treated groups.

-

Determine the percentage efficacy using the formula: [ (Control Mean - Treated Mean) / Control Mean ] * 100.

-

Caption: A typical experimental workflow for an in vivo heartworm efficacy study.

Discussion and Future Directions

The consolidated data strongly suggests that this compound possesses significant activity against parasitic challenges that are sub-optimally managed by other available anthelmintics. Its high potency against ML-resistant D. immitis and certain equine cyathostomins underscores its value in combating the growing threat of drug resistance.[7][11] Furthermore, its efficacy against neglected parasites like Sarcoptes scabiei and Strongyloides ratti positions it as a promising candidate for drug repurposing and development for human health.[6][8]

Future research should focus on:

-

Dose Optimization: Conducting further dose-finding studies to establish the optimal balance of efficacy and safety for these novel applications, particularly for multi-dose regimens against resistant strains.[7]

-

Pharmacokinetics/Pharmacodynamics (PK/PD): Elucidating the PK/PD relationships in target host species to better predict treatment outcomes and design more effective dosing strategies. This compound's high lipophilicity and long half-life are key properties to leverage.[5]

-

Resistance Mechanisms: Investigating the molecular mechanisms that may lead to this compound resistance to develop strategies for stewardship and prolong its effectiveness.

-

Clinical Trials: Advancing the most promising preclinical findings into well-controlled clinical trials in target animal and human populations.

Conclusion

This preliminary investigation reaffirms this compound as a molecule of high interest for addressing contemporary challenges in parasitology. The quantitative data from both in vitro and in vivo studies provide a robust foundation for its further development against resistant nematodes and challenging ectoparasites. The detailed protocols and visualized workflows presented herein serve as a technical resource to guide researchers and drug development professionals in designing and executing the pivotal studies needed to unlock the full potential of this compound in a new era of parasite control.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Ivermectin - Wikipedia [en.wikipedia.org]

- 3. What are Glutamate-gated chloride channel modulators and how do they work? [synapse.patsnap.com]

- 4. journals.asm.org [journals.asm.org]

- 5. In Vitro Efficacy of this compound versus Ivermectin against Sarcoptes scabiei - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Efficacy of this compound, using various dose regimens, against JYD-34, a macrocyclic lactone resistant isolate of Dirofilaria immitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preclinical Study of Single-Dose this compound, a New Oral Treatment for Scabies: Efficacy, Safety, and Pharmacokinetics Compared to Two-Dose Ivermectin in a Porcine Model | PLOS Neglected Tropical Diseases [journals.plos.org]

- 9. Effectiveness of ivermectin and this compound against cyathostomins in four horse breeding farms in Mexico [scielo.org.mx]

- 10. Effectiveness of ivermectin and this compound against cyathostomins in four horse breeding farms in Mexico | Veterinaria México OA [veterinariamexico.fmvz.unam.mx]

- 11. avmajournals.avma.org [avmajournals.avma.org]

- 12. Efficacy of oral this compound against susceptible and resistant isolates of Dirofilaria immitis in dogs | Semantic Scholar [semanticscholar.org]

Moxidectin's Lipophilicity and Tissue Distribution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the lipophilic nature of the macrocyclic lactone, moxidectin, and its resulting tissue distribution patterns. Understanding these fundamental pharmacokinetic properties is crucial for optimizing its therapeutic efficacy and safety profile in both veterinary and human medicine.

Introduction to this compound

This compound is a potent, broad-spectrum endectocide belonging to the milbemycin family. It is a semi-synthetic derivative of nemadectin, a fermentation product of Streptomyces cyanogriseus. Its chemical structure imparts a high degree of lipophilicity, a key determinant of its pharmacokinetic behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile. This high lipophilicity is a distinguishing feature compared to other macrocyclic lactones like ivermectin, contributing to its prolonged half-life and sustained efficacy.

Lipophilicity of this compound

The lipophilicity of a compound is a critical physicochemical property that influences its ability to cross biological membranes and distribute into fatty tissues. It is most commonly expressed as the logarithm of the partition coefficient (Log P), which measures the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium. A higher Log P value indicates greater lipophilicity.

This compound exhibits a significantly higher lipophilicity compared to ivermectin, as indicated by its Log P value.

| Compound | Log P Value | Reference |

| This compound | 5.4 | [1] |

| Ivermectin | 4.3 | [1] |

Table 1: Comparison of the Partition Coefficient (Log P) of this compound and Ivermectin.

This greater lipophilicity is a primary reason for this compound's larger volume of distribution and its propensity to accumulate in adipose tissue.

Tissue Distribution of this compound

The high lipophilicity of this compound governs its extensive distribution throughout the body following administration. It preferentially accumulates in adipose tissue, which then acts as a reservoir, slowly releasing the drug back into the systemic circulation. This depot effect is a major contributor to this compound's long terminal half-life, which can range from 17.7 to 23.3 days in humans.

Numerous studies in various animal species have characterized the tissue distribution of this compound. The highest concentrations are consistently found in fat, followed by the liver, with significantly lower levels in muscle and kidney.

Quantitative Tissue Distribution Data

The following tables summarize the quantitative data on this compound concentrations in various tissues from studies conducted in horses, cattle, and sheep.

| Tissue | Concentration (ppb or ng/g) | Species | Administration Route | Reference |

| Abdominal Fat | 884 | Horse | Oral | |

| Back Fat | 664 | Horse | Oral | |

| Liver | 184 | Horse | Oral | |

| Kidney | 51 | Horse | Oral | |

| Muscle | 21 | Horse | Oral |

Table 2: Tissue Concentrations of this compound in Horses following Oral Administration of 0.4 mg/kg.

| Tissue | Maximum Concentration (Cmax) (ng/g) | Species | Administration Route | Reference |

| Feces | 149 | Cattle | Subcutaneous | |

| Skin | Higher than plasma | Cattle | Subcutaneous | |

| Abomasal Mucosa | Higher than plasma | Cattle | Subcutaneous | |

| Intestinal Mucosa | 52.9 | Cattle | Subcutaneous | |

| Lung | Data not specified | Cattle | Subcutaneous | |

| Bile | Data not specified | Cattle | Subcutaneous |

Table 3: Maximum Concentrations (Cmax) of this compound in Various Tissues of Cattle following Subcutaneous Administration of 200 µg/kg.

| Tissue | General Finding | Species | Reference |

| Adipose Tissue | Highest concentrations at all sampling times | Sheep | |

| Muscle | Lowest concentrations throughout the study period | Sheep | |

| Liver | Intermediate concentrations | Sheep |

Table 4: Relative Distribution of this compound in Sheep Tissues.

These data collectively demonstrate that adipose tissue is the primary depot for this compound, leading to its prolonged presence in the body.

Experimental Protocols

Determination of Partition Coefficient (Log P)

The shake-flask method is the traditional and most common technique for the experimental determination of Log P.

Protocol: Shake-Flask Method with HPLC Analysis

-

Preparation of Phases: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). An equal volume of the other phase is added.

-

Equilibration: The mixture is shaken vigorously for a set period (e.g., 24 hours) at a constant temperature to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of this compound in each phase is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, or Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for higher sensitivity and selectivity.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. Log P is the base-10 logarithm of this value.

Workflow for Log P Determination by Shake-Flask Method.

Analysis of this compound Concentration in Tissues

The quantification of this compound in various biological matrices is predominantly achieved through chromatographic techniques coupled with sensitive detection methods.

Protocol: Tissue Extraction and LC-MS/MS Analysis

-

Tissue Homogenization: A known weight of the tissue sample is homogenized in a suitable buffer or solvent to create a uniform mixture.

-

Extraction: this compound is extracted from the tissue homogenate using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

-

LLE: Involves partitioning the analyte between the aqueous homogenate and an immiscible organic solvent.

-

SPE: Utilizes a solid sorbent to selectively adsorb the analyte, which is then eluted with a small volume of solvent.

-

-

Derivatization (if using fluorescence detection): For HPLC with fluorescence detection, the extracted this compound is often derivatized to enhance its fluorescence properties, thereby increasing the sensitivity of the assay.

-

LC-MS/MS Analysis: The extracted and purified sample is injected into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

-

Chromatographic Separation: The LC system separates this compound from other endogenous components of the matrix.

-

Mass Spectrometric Detection: The mass spectrometer provides highly selective and sensitive detection and quantification of this compound based on its specific mass-to-charge ratio and fragmentation pattern.

-

-

Quantification: The concentration of this compound in the tissue sample is determined by comparing its response to a standard curve prepared with known concentrations of the drug in a blank tissue matrix.

Experimental Workflow for Tissue Concentration Analysis.

Mechanism of Action and Signaling Pathway

This compound exerts its anthelmintic effect by selectively targeting and modulating the function of specific neurotransmitter receptors in invertebrates. Its primary targets are glutamate-gated chloride channels (GluCls) and, to a lesser extent, gamma-aminobutyric acid (GABA)-gated chloride channels. These channels are crucial for nerve and muscle cell function in parasites.

Signaling Pathway:

-

Binding to Receptor: this compound binds to a unique site on the GluCls and GABA-gated chloride channels in the nerve and muscle cells of the parasite.

-

Channel Opening: This binding potentiates the effect of the neurotransmitter (glutamate or GABA) or directly opens the chloride channels, leading to an increased influx of chloride ions (Cl-) into the cell.

-

Hyperpolarization: The influx of negatively charged chloride ions causes hyperpolarization of the neuronal or muscle cell membrane.

-

Paralysis and Death: Hyperpolarization makes the cell less excitable, inhibiting the transmission of nerve signals. This leads to flaccid paralysis of the parasite, impairing its ability to move, feed, and reproduce, ultimately resulting in its death and expulsion from the host.

This compound's Mechanism of Action Signaling Pathway.

Conclusion

The high lipophilicity of this compound is a defining characteristic that dictates its extensive tissue distribution, particularly its sequestration in adipose tissue. This pharmacokinetic profile results in a prolonged half-life and sustained therapeutic concentrations, contributing to its high efficacy and persistent activity against a broad range of parasites. A thorough understanding of these properties, along with the detailed experimental protocols for their assessment, is essential for the continued development and optimal use of this compound in clinical practice. The targeted mechanism of action on invertebrate-specific ion channels underscores its favorable safety profile in mammals.

References

Methodological & Application

Quantifying Moxidectin in Plasma: A Detailed HPLC-Based Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview and detailed protocols for the quantification of moxidectin in plasma samples using High-Performance Liquid Chromatography (HPLC). The methodologies described are based on established and validated techniques, offering high sensitivity and selectivity for pharmacokinetic and other bioanalytical studies. Both HPLC with fluorescence detection (HPLC-FD) and Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) methods are presented, providing options based on available instrumentation and required sensitivity.

Introduction

This compound, a macrocyclic lactone, is a potent endectocide used in veterinary and human medicine for the treatment and control of various parasitic infections.[1] Recently, it has gained approval for the treatment of onchocerciasis (river blindness) in humans.[1][2] Accurate determination of this compound concentrations in plasma is crucial for pharmacokinetic studies, dose-response assessments, and monitoring of drug efficacy and safety.[3][4][5] HPLC-based methods are widely employed for this purpose due to their robustness, precision, and sensitivity.[1]

This document outlines two primary approaches:

-

HPLC with Fluorescence Detection (HPLC-FD): A sensitive and widely accessible method that requires a derivatization step to convert this compound into a fluorescent compound.[3][4][6]

-

UHPLC-MS/MS: A highly selective and sensitive technique that offers rapid analysis without the need for derivatization.[2][7][8][9]

Data Presentation

The following tables summarize key quantitative data and chromatographic conditions from validated methods for this compound quantification in plasma.

Table 1: HPLC with Fluorescence Detection (HPLC-FD) Method Parameters

| Parameter | Method 1 | Method 2 |

| Sample Preparation | Solid-Phase Extraction (SPE) with Oasis HLB cartridges | Automated Solid-Phase Extraction |

| Derivatization | Trifluoroacetic anhydride and N-methylimidazole | Trifluoroacetic anhydride and N-methylimidazole |

| Column | Bondapak C18 | Symmetry C18 (5 µm, 250 mm × 4.6 mm) |

| Mobile Phase | Tetrahydrofuran:Acetonitrile:Water (40:40:20, v/v/v) | Tetrahydrofuran:Acetonitrile:Water (40:38:22, v/v/v) |

| Detection (Ex/Em) | 365 nm / 475 nm | 383 nm / 447 nm |

| Internal Standard | Ivermectin | Not specified in abstract |

| Linearity Range | 0.2 - 1000 ng/mL | 0.1 - 10 ng/mL |

| Limit of Quantification | 0.2 ng/mL | 0.1 ng/mL |

| Recovery | 71 - 94% | > 75% |

| Retention Time (this compound) | ~10.7 min | Not specified in abstract |

| Reference | [3] | [4][6] |

Table 2: UHPLC-MS/MS Method Parameters

| Parameter | Method 1 | Method 2 |

| Sample Preparation | Protein Precipitation (Acetonitrile) | Protein Precipitation (1% formic acid in acetonitrile) followed by pass-through clean-up |

| Column | ACE C18 (50 x 3.0 mm, 3 µm) | Agilent Zorbax Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm) |

| Mobile Phase | 0.1% acetic acid and Methanol:Acetonitrile (1:1, v/v) | 10 mM ammonium formate with 0.1% formic acid (A) and Acetonitrile (B) |

| Detection Mode | ESI- (Negative Ion Mode) | ESI+ (Positive Ion Mode) |

| Internal Standard | Abamectin | Avermectin B1a |

| Linearity Range | 0.1 - 1000 ng/mL | 1.0 - 200 ng/mL |

| Limit of Quantification | 0.1 ng/mL | 1.0 ng/mL |

| Recovery | Not specified in abstract | > 94.1% |

| Precision (RSD) | Within acceptable limits per FDA guidelines | Intra-day: 2.6–7.2%, Inter-day: 4.4–6.4% |

| Accuracy | Within acceptable limits per FDA guidelines | Intra-day: 100.3–103.6%, Inter-day: 100.1–103.0% |

| Reference | [2] | [7][8] |

Experimental Protocols

Protocol 1: HPLC with Fluorescence Detection (HPLC-FD)

This protocol is based on a method utilizing solid-phase extraction and chemical derivatization.[3]

1. Materials and Reagents:

-

This compound and Ivermectin (internal standard) reference standards

-

HPLC grade acetonitrile, methanol, tetrahydrofuran, and water

-

Trifluoroacetic anhydride (TFAA)

-

N-methylimidazole

-

Oasis HLB SPE cartridges

-

Human plasma (blank)

2. Instrumentation:

-

HPLC system with a fluorescence detector

-

C18 reversed-phase column (e.g., Bondapak C18)

-

Solid-phase extraction manifold

-

Nitrogen evaporator

3. Sample Preparation (Solid-Phase Extraction): a. Condition the Oasis HLB SPE cartridges with methanol followed by water. b. To 1 mL of plasma, add the internal standard (ivermectin) solution. c. Load the plasma sample onto the conditioned SPE cartridge. d. Wash the cartridge with a water/methanol mixture to remove interferences. e. Elute the this compound and internal standard with methanol. f. Evaporate the eluate to dryness under a stream of nitrogen.

4. Derivatization: a. Reconstitute the dried residue in acetonitrile. b. Add N-methylimidazole and trifluoroacetic anhydride solution.[3][6] The reaction is rapid and should be performed in a well-ventilated area. c. The resulting fluorescent derivative is now ready for injection.

5. Chromatographic Conditions:

- Column: Bondapak C18

- Mobile Phase: Tetrahydrofuran:Acetonitrile:Water (40:40:20, v/v/v)[3]

- Flow Rate: 1.0 mL/min

- Injection Volume: 50 µL

- Fluorescence Detector: Excitation at 365 nm, Emission at 475 nm[3]

- Run Time: Sufficient to allow for the elution of both this compound and the internal standard (approximately 20 minutes).[3]

6. Calibration and Quantification:

- Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound (e.g., 0.2 to 1000 ng/mL).[3]

- Process the calibration standards and quality control (QC) samples alongside the unknown samples.

- Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration.

- Determine the concentration of this compound in the unknown samples from the calibration curve.

Protocol 2: UHPLC-MS/MS

This protocol describes a more rapid and direct method using protein precipitation for sample cleanup.[7][8]

1. Materials and Reagents:

-

This compound and Avermectin B1a (internal standard) reference standards

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid

-

Ammonium formate

-

Human plasma (blank)

2. Instrumentation:

-

UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

C18 reversed-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 50 mm × 2.1 mm, 1.8 µm).[8]

3. Sample Preparation (Protein Precipitation): a. To 100 µL of plasma, add 10 µL of the internal standard (Avermectin B1a) solution.[7] b. Add 200 µL of cold acetonitrile to precipitate the plasma proteins.[7] c. Vortex the mixture vigorously for 1 minute. d. Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins. e. Transfer the supernatant to a clean vial for injection.

4. Chromatographic Conditions:

- Column: Agilent Zorbax Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm)[8]

- Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water[8]

- Mobile Phase B: Acetonitrile[8]

- Gradient: A suitable gradient to separate this compound and the internal standard (e.g., starting with a high percentage of A and ramping up B).

- Flow Rate: 0.4 mL/min[8]

- Injection Volume: 5 µL